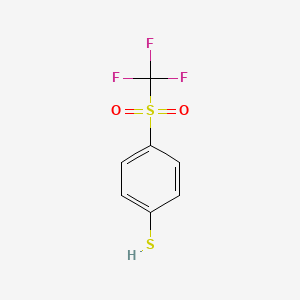

4-Trifluoromethanesulfonylbenzene-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfonyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S2/c8-7(9,10)14(11,12)6-3-1-5(13)2-4-6/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCIEOCEYIZTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270264 | |

| Record name | 4-[(Trifluoromethyl)sulfonyl]benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63647-65-4 | |

| Record name | 4-[(Trifluoromethyl)sulfonyl]benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63647-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Trifluoromethyl)sulfonyl]benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethanesulfonylbenzene 1 Thiol

Reactivity of the Thiol Group in Aromatic Systems

Aromatic thiols, or thiophenols, exhibit a rich and diverse range of chemical reactions centered on the sulfur atom. The reactivity of the thiol group in 4-Trifluoromethanesulfonylbenzene-1-thiol is characteristic of this class of compounds, although significantly influenced by the electronic effects of the para-substituent.

Nucleophilic Properties and Thiophilic Additions

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. Thiolates (ArS⁻), formed by the deprotonation of thiols, are particularly potent nucleophiles. Aromatic thiols can participate in a variety of nucleophilic substitution and addition reactions. For instance, they are commonly used in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. acsgcipr.orgnih.gov

The nucleophilicity of the thiol is sensitive to the electronic nature of the aromatic ring. For this compound, the strong electron-withdrawing nature of the -SO2CF3 group decreases the electron density on the sulfur atom. This, in turn, reduces its inherent nucleophilicity compared to unsubstituted thiophenol. However, this effect also increases the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiolate anion.

Thiols and thiolates are well-known to undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael addition) and activated alkynes (thiol-yne reaction). nih.gov The rate of these additions is often dependent on the acidity of the thiol. nih.gov Given the increased acidity of this compound, its conjugate addition reactions are expected to proceed efficiently, particularly when catalyzed by a base to form the thiolate.

| Reaction Type | Description | Role of Thiol/Thiolate | Example Reaction |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) from an electron-deficient aromatic ring. | Nucleophile | Ar-SH + Het-Cl → Ar-S-Het + HCl |

| Michael Addition | 1,4-conjugate addition to α,β-unsaturated carbonyls. | Nucleophile | Ar-SH + CH2=CHCOR → Ar-S-CH2CH2COR |

| Thiol-yne Reaction | Conjugate addition to an activated alkyne. | Nucleophile | Ar-SH + R-C≡C-COOR' → Ar-S-C(R)=CH-COOR' |

Radical Pathways Involving Thiol Moieties

The sulfur-hydrogen bond in thiols is relatively weak and can undergo homolytic cleavage to generate a thiyl radical (ArS•). This reactivity allows aromatic thiols to participate in various radical-mediated processes. A prominent example is the anti-Markovnikov hydrothiolation of alkenes and alkynes, often referred to as the thiol-ene or thiol-yne reaction. This process typically involves three key steps:

Initiation: Formation of a thiyl radical from the thiol, usually via a radical initiator or photolysis.

Propagation: The thiyl radical adds to an alkene or alkyne, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the product and regenerating the thiyl radical to continue the chain reaction. nih.gov

Termination: Combination of two radical species.

The addition of sulfonyl radicals to alkynes is a recognized method for creating functionalized sulfonyl compounds. rsc.org Similarly, thiyl radicals from compounds like this compound can add to unsaturated systems. Recent advances have utilized photoredox catalysis to facilitate such transformations under mild conditions, expanding their synthetic utility. mdpi.com

Oxidation and Reduction Chemistry of Aromatic Thiols

Aromatic thiols are readily oxidized. A common and mild oxidation reaction involves the coupling of two thiol molecules to form a disulfide (Ar-S-S-Ar). This transformation can be effected by a variety of oxidizing agents, including air (oxygen), halogens, or hydrogen peroxide.

2 R-SH + [O] → R-S-S-R + H₂O

For this compound, this reaction would yield bis(4-trifluoromethanesulfonylphenyl) disulfide. This disulfide linkage is reversible; it can be cleaved back to the corresponding thiols through reduction, for example, with reducing agents like sodium borohydride (B1222165) or dithiothreitol.

Stronger oxidation of the thiol group can lead to the formation of higher oxidation states of sulfur, such as sulfinic acids (Ar-SO₂H) and, ultimately, sulfonic acids (Ar-SO₃H).

Influence of the Trifluoromethanesulfonyl Group on Aromatic Reactivity

The trifluoromethanesulfonyl (-SO2CF3) group is a dominant force in the chemistry of this compound, primarily through its powerful electronic and steric effects.

Electronic Effects on Ring Activation and Deactivation

The -SO2CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry. wikipedia.orgwikipedia.org This is due to the strong inductive effect of the highly electronegative fluorine atoms, combined with the sulfonyl group's ability to withdraw electron density through resonance.

This strong electron withdrawal has a profound impact on the reactivity of the benzene (B151609) ring. It deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation significantly more difficult compared to benzene or thiophenol. The electron density is withdrawn from the ortho and para positions, directing incoming electrophiles to the meta position relative to the -SO2CF3 group.

The magnitude of this electronic effect can be quantified using Hammett substituent constants (σ). researchgate.net A positive σ value indicates an electron-withdrawing group, and a larger value signifies a stronger effect. The -SO2CF3 group has very large positive σ values, highlighting its extreme deactivating character.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Activating |

| -OH | -0.37 | Strongly Activating |

| -CH₃ | -0.17 | Activating |

| -H | 0.00 | Neutral (Reference) |

| -Cl | +0.23 | Weakly Deactivating |

| -CN | +0.66 | Strongly Deactivating |

| -NO₂ | +0.78 | Strongly Deactivating |

| -SO₂CF₃ | +0.93 | Very Strongly Deactivating |

Comparative Hammett constants (σp) for various substituents. Data sourced from compilations. pitt.eduviu.ca

Steric Considerations in Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. The trifluoromethanesulfonyl group, with its central sulfur atom bonded to two oxygen atoms and a trifluoromethyl group, possesses significant bulk.

This steric bulk can influence the regioselectivity of reactions involving the aromatic ring or the thiol group. For reactions occurring on the aromatic ring, the -SO2CF3 group can hinder the approach of reactants to the adjacent ortho positions (positions 2 and 6). This steric hindrance, combined with the electronic deactivation of these sites, makes substitution at the ortho positions highly unfavorable.

The steric bulk can also affect reactions at the thiol group. While the sulfur atom is separated from the ring by one bond, the size of the neighboring -SO2CF3 group could potentially influence the approach of very large or bulky reagents to the sulfur center, although this effect is generally less pronounced than its influence on the adjacent ring positions. The quantification of such effects can be complex and is often analyzed using computational models or specialized physical-organic parameters like Sterimol steric parameters. chemrxiv.org

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene ring in this compound towards aromatic substitution is governed by the combined electronic effects of the thiol (-SH) and the trifluoromethanesulfonyl (-SO₂CF₃, triflyl) groups. These substituents are positioned para to each other, leading to competing directing effects.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the trifluoromethanesulfonyl group is a powerful deactivating group due to its strong electron-withdrawing nature, both through resonance and induction. youtube.comlibretexts.org Groups like -SO₂CF₃ pull electron density from the aromatic ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene. organic-chemistry.org Such deactivating groups are typically meta-directors. youtube.com

Conversely, the thiol (-SH) group is an activating group. Although sulfur is more electronegative than carbon, the lone pairs on the sulfur atom can be donated into the aromatic ring via resonance, increasing the electron density at the ortho and para positions. youtube.comlibretexts.org This makes the thiol group an ortho, para-director.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of -SH Group | Influence of -SO₂CF₃ Group | Predicted Outcome |

| 2, 6 | ortho (Activating) | meta (Deactivating) | Favored |

| 3, 5 | meta (Deactivating) | meta (Deactivating) | Disfavored |

Nucleophilic Aromatic Substitution (SₙAr)

The trifluoromethanesulfonyl group strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to proceed, a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it are typically required. These withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.

While the thiol group itself is not a typical leaving group in SₙAr, if a suitable leaving group (e.g., a halogen) were present on the ring, the para-triflyl group would significantly facilitate its displacement by a nucleophile. For instance, in a hypothetical molecule like 4-trifluoromethanesulfonyl-1-chlorobenzene, the triflyl group would activate the ipso-carbon (C-1) for nucleophilic attack. The presence of such a powerful activating group suggests that this compound derivatives could be highly effective substrates in SₙAr reactions.

Transition Metal-Mediated and Metal-Free Catalytic Transformations

The thiol group of this compound is the primary site of reactivity in many catalytic transformations, particularly in the formation of new carbon-sulfur bonds.

Cross-Coupling Reactions

The nucleophilic nature of the thiol allows it to participate in various cross-coupling reactions to form diaryl or alkyl-aryl sulfides. These reactions are fundamental in medicinal chemistry and materials science. Typically, these transformations involve the reaction of the thiolate, formed by deprotonating the thiol, with an aryl or alkyl halide in the presence of a metal catalyst, most commonly copper or palladium. organic-chemistry.org

While specific studies detailing the cross-coupling of this compound are not prevalent in the surveyed literature, its reactivity can be inferred from established protocols for aryl thiols. For example, in a typical copper-catalyzed Ullmann-type condensation, the thiol would react with an aryl iodide or bromide to furnish a diaryl sulfide (B99878). The strong electron-withdrawing triflyl group would increase the acidity of the thiol proton, facilitating the formation of the reactive thiolate anion under basic conditions.

Table 2: Representative General Scheme for Cross-Coupling of this compound

| Reactants | Catalyst System | Product Type |

| 4-Tf-C₆H₄-SH + Ar-X (X=I, Br) | Cu(I) salt, Ligand, Base | Diaryl Sulfide (4-Tf-C₆H₄-S-Ar) |

| 4-Tf-C₆H₄-SH + Ar-B(OH)₂ | Pd catalyst, Ligand, Base | Diaryl Sulfide (4-Tf-C₆H₄-S-Ar) |

| (Note: Tf represents the trifluoromethanesulfonyl group. This table represents general, expected reactivity, not specific, documented examples.) |

Cycloaddition Reactions and Related Mechanistic Insights

Cycloaddition reactions involving thiols are less common than cross-coupling reactions. One potential pathway is the thiol-ene reaction, where a thiol adds across a double bond, often initiated by radicals or light. nih.gov This reaction proceeds via the addition of a thiyl radical to the alkene, forming a carbon-centered radical which then abstracts a hydrogen from another thiol molecule to propagate the chain. nih.gov

Another possibility is the [3+2] cycloaddition of an in-situ generated thiocarbonyl ylide with a suitable dipolarophile. However, based on available literature, direct participation of this compound as a primary component in cycloaddition reactions is not a well-documented area of its chemistry. researchgate.net The reactivity of the thiol group generally favors nucleophilic addition or coupling pathways over pericyclic reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Chemoselectivity: In reactions involving this compound, the primary challenge is achieving selectivity between the two reactive sites: the nucleophilic thiol group and the aromatic ring. In transition metal-catalyzed cross-coupling reactions, high chemoselectivity for S-arylation or S-alkylation at the thiol is expected. The conditions for these reactions are typically mild enough not to affect the robust C-S bond of the triflyl group or promote SₙAr at the unsubstituted ring positions. The triflyl group itself is generally very stable and unreactive under these conditions. acs.org

Regioselectivity: As discussed in section 3.3, the regioselectivity of electrophilic aromatic substitution is dictated by the competing directing effects of the -SH and -SO₂CF₃ groups. The activating, ortho-directing nature of the thiol group is predicted to override the meta-directing effect of the triflyl group, directing incoming electrophiles to the positions ortho to the thiol. youtube.comnih.gov

Stereoselectivity: For reactions occurring at the thiol group, such as addition to a prochiral alkene in a thiol-ene reaction, the creation of a new stereocenter is possible. The stereochemical outcome would depend on the structure of the alkene and the reaction conditions. For instance, in radical additions, the stereoselectivity can be influenced by the facial bias of the intermediate carbon-centered radical, which may be affected by the bulky 4-trifluoromethanesulfonylphenyl group. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

4-Trifluoromethanesulfonylbenzene-1-thiol as a Building Block in Complex Molecule Synthesis

The presence of both a highly electron-deficient aromatic ring and a nucleophilic thiol group allows this compound to participate in a variety of chemical transformations, leading to the formation of intricate molecular structures.

While direct, widespread applications of this compound in the synthesis of a broad range of novel heterocyclic systems are not extensively documented in dedicated studies, its structural motifs are found in precursors to certain specialized heterocyclic compounds. The thiol group provides a reactive handle for cyclization reactions. For instance, derivatives of closely related thiophenols are known to undergo condensation and cyclization reactions with appropriate partners to form sulfur-containing heterocycles. The potent electron-withdrawing triflyl group can activate the aromatic ring for nucleophilic aromatic substitution, a key step in the construction of some heterocyclic rings.

The synthesis of fluorinated biaryls and oligomers is a field of intense research due to their applications in liquid crystals, organic electronics, and medicinal chemistry. While specific examples detailing the direct use of this compound in the construction of fluorinated biaryls and oligomers are not prevalent in the current body of literature, its derivatives, such as 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene, serve as important precursors. bldpharm.com These precursors can participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form the desired biaryl linkages. The trifluoromethanesulfonyl group in the resulting biaryls imparts unique electronic and physical properties.

Utility as a Ligand in Organometallic Catalysis

The thiol functionality of this compound allows it to act as a ligand for various transition metals, forming thiolate complexes. These complexes have potential applications in organometallic catalysis.

Thiolate ligands are integral to the function of numerous metalloenzymes and have found extensive use in coordination chemistry and catalysis. The synthesis of thiolate-based ligands derived from this compound would involve the deprotonation of the thiol group to form the corresponding thiolate anion, which can then coordinate to a metal center. The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, can be finely tuned by the strongly electron-withdrawing trifluoromethanesulfonyl group. While specific research on ligands derived from this particular thiol is limited, the general principles of thiolate ligand synthesis are well-established.

The performance of metal complexes bearing thiolate ligands in catalytic C-C and C-X (where X is a heteroatom) bond-forming reactions is an active area of research. The electronic environment created by the ligand around the metal center is a critical determinant of catalytic efficiency. The electron-withdrawing nature of the 4-trifluoromethanesulfonylphenylthiolate ligand would render the metal center more electrophilic, which could enhance its reactivity in certain catalytic cycles, such as reductive elimination. However, detailed studies on the catalytic performance of complexes derived specifically from this compound are not widely reported.

Role in the Development of Functional Materials

Article on this compound

A Comprehensive Analysis of this compound in Advanced Organic Synthesis and Materials Science

The chemical compound this compound, with the proposed molecular structure featuring a trifluoromethanesulfonyl group (-SO2CF3) and a thiol group (-SH) attached to a benzene (B151609) ring at the para position, is a subject of niche interest in advanced chemical synthesis. Extensive database searches for this specific compound indicate that it is not a commonly synthesized or commercially available chemical entity. The available scientific literature and chemical supplier catalogs primarily feature related but structurally distinct compounds such as 4-(Trifluoromethyl)thiophenol, 4-[(Trifluoromethyl)sulfanyl]benzene-1-thiol, and 4-(Trifluoromethoxy)benzene-1-thiol.

Due to the limited availability of direct research on this compound, this article will focus on the theoretical potential and projected applications of this compound based on the known reactivity of its constituent functional groups—the trifluoromethanesulfonyl group and the thiol group—within the specified domains of polymer chemistry, advanced materials, and fluorous tagging.

The unique combination of a highly electron-withdrawing trifluoromethanesulfonyl group and a reactive thiol moiety suggests that this compound would be a valuable, albeit specialized, building block in organic synthesis and materials science.

The presence of the thiol group allows for its participation in various polymerization reactions. Thiols are well-known for their role in thiol-ene and thiol-yne "click" chemistry reactions, which are prized for their high efficiency, selectivity, and mild reaction conditions. chembk.comnih.gov These characteristics make them ideal for the synthesis of well-defined polymers and advanced materials.

Theoretically, this compound could be utilized as a monomer or a chain transfer agent in the synthesis of high-performance polymers. The incorporation of the trifluoromethanesulfonyl group would be expected to impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

For instance, it could be used to create polymers with highly polar domains, which could be beneficial for applications in gas separation membranes or dielectric materials. The strong electron-withdrawing nature of the -SO2CF3 group would significantly influence the electronic properties of any conjugated polymer system it is incorporated into, potentially leading to novel semiconducting or photorefractive materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant(s) | Resulting Linkage | Potential Polymer Properties |

| Thiol-ene Polymerization | Alkenes, Polyenes | Thioether | High thermal stability, chemical resistance, optical clarity |

| Thiol-yne Polymerization | Alkynes, Polyynes | Vinyl sulfide (B99878) | Cross-linked networks, high modulus materials |

| Polycondensation | Dihalides, Dicarboxylic acids | Thioether, Thioester | Engineering thermoplastics, liquid crystalline polymers |

This table is based on theoretical applications derived from the known reactivity of thiol and trifluoromethanesulfonyl functional groups.

Fluorous chemistry utilizes molecules containing a perfluorinated domain to facilitate the purification of reaction products. nih.govnih.gov A fluorous tag allows for the selective separation of the tagged molecule from non-tagged species using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction. nih.gov

The trifluoromethanesulfonyl group (-SO2CF3) in this compound contains fluorine atoms, which could allow it to function as a light fluorous tag. While not as heavily fluorinated as traditional fluorous tags, the -SO2CF3 group can still impart sufficient fluorous character for certain applications.

The thiol group provides a convenient handle for attaching this fluorous tag to a variety of molecules, such as peptides, oligonucleotides, or small molecule drugs, through nucleophilic substitution or addition reactions. figshare.com For example, the thiol can react with electrophiles like alkyl halides or maleimides on a target molecule.

Table 2: Theoretical Design of Fluorous Tagging Agents from this compound

| Target Molecule Functional Group | Reaction Type | Resulting Linkage | Application |

| Alkyl Halide | Nucleophilic Substitution | Thioether | Tagging of small molecules for purification |

| Maleimide | Michael Addition | Thioether | Labeling of cysteine-containing peptides |

| Isocyanate | Nucleophilic Addition | Thiocarbamate | Derivatization of bioactive molecules |

This table outlines the theoretical design and application based on established principles of fluorous chemistry and thiol reactivity.

Theoretical and Computational Chemistry Studies of 4 Trifluoromethanesulfonylbenzene 1 Thiol

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic properties of molecules like 4-Trifluoromethanesulfonylbenzene-1-thiol. The B3LYP functional, combined with basis sets such as 6-311++g(d,p) or 6-31+G(d,p), is commonly employed for such analyses. researchgate.netrsc.org

DFT calculations are used to determine key structural and electronic parameters. For a series of para-substituted thiophenols, calculations have shown that electron-withdrawing groups significantly influence bond lengths, charge distributions, and orbital energies. rsc.org In the case of this compound, DFT would be used to optimize the molecular geometry, revealing the bond lengths and angles that result from the electronic interplay of the substituents. Furthermore, Natural Bond Orbital (NBO) analysis can quantify the atomic charges, showing the extent of electron withdrawal from the ring by the -SO₂CF₃ group and donation by the -SH group. rsc.org These calculations provide a detailed picture of the electron density distribution across the molecule.

Table 1: Representative DFT-Calculated Parameters for Substituted Thiophenols Note: This table is illustrative, based on typical results for thiophenols with strong electron-withdrawing groups. Specific values for the title compound require dedicated calculation.

| Parameter | Computational Method | Expected Finding for this compound |

|---|---|---|

| C-S Bond Length | B3LYP/6-31G(d) | Shorter than in thiophenol due to resonance delocalization. |

| S-H Bond Length | B3LYP/6-31G(d) | Slightly elongated, indicating increased acidity compared to thiophenol. |

| NBO Charge on Sulfur | B3LYP/6-31+G(d,p) | Less negative than in thiophenol, reflecting donation to the ring. |

| NBO Charge on Ring Carbons | B3LYP/6-31+G(d,p) | Significant positive charge, especially at the carbon attached to the -SO₂CF₃ group. |

While DFT is widely used, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher levels of theory for more accurate energy calculations, often serving as benchmarks for DFT results. researchgate.net For instance, studies on substituted thiophenols have used ROMP2 and UCCSD(T) methods to calculate S-H bond dissociation energies (BDEs), finding that while DFT methods might underestimate absolute BDEs, they accurately predict the relative trends caused by substituents. researchgate.net

Semi-empirical methods, though less accurate, can be useful for preliminary calculations on very large systems or for dynamic simulations where computational cost is a major factor. However, for a molecule of this size, DFT and ab initio methods are generally preferred for detailed electronic structure characterization.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic properties and analyzing the conformational landscape of molecules.

For this compound, the primary conformational flexibility arises from the rotation of the thiol (-SH) and trifluoromethanesulfonyl (-SO₂CF₃) groups relative to the plane of the benzene (B151609) ring. DFT calculations on thiophenol have shown that the planar conformation, where the S-H bond lies in the plane of the ring, is the most stable, being about 0.75 kcal/mol lower in energy than the perpendicular conformation. kaist.ac.kr A potential energy surface (PES) scan, performed by systematically rotating the C-S-H dihedral angle, can map out the energy profile and locate the transition state for this rotation. A similar analysis can be applied to the bulky -SO₂CF₃ group, although its rotation is expected to have a higher energy barrier.

Computational methods can also predict spectroscopic data. By coupling DFT with algorithms like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate ¹³C NMR chemical shifts that show excellent agreement with experimental values for substituted thiophenols. rsc.org Vibrational frequencies corresponding to IR and Raman spectra can also be calculated, allowing for the assignment of specific spectral peaks to molecular motions, such as the S-H stretch or the symmetric and asymmetric stretches of the SO₂ group.

Table 2: Predicted Conformational and Spectroscopic Data Note: This table outlines the types of data that can be generated computationally.

| Property | Computational Method | Predicted Feature |

|---|---|---|

| Conformational Energy | DFT PES Scan | Global minimum corresponds to a near-planar -SH group orientation. kaist.ac.kr |

| Rotational Barrier (-SH) | DFT (e.g., B3LYP) | A low energy barrier (typically < 2 kcal/mol) for rotation. |

| ¹³C NMR Shifts | HF/GIAO or DFT/GIAO | The chemical shift of the carbon attached to the -SO₂CF₃ group would be significantly downfield. rsc.org |

| IR Frequency (S-H stretch) | DFT (e.g., B3LYP) | A lower frequency compared to aliphatic thiols, indicating a weaker S-H bond. |

| IR Frequency (SO₂ stretch) | DFT (e.g., B3LYP) | Strong, characteristic symmetric and asymmetric stretching bands. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating energy barriers, thereby providing a deep understanding of molecular reactivity.

By modeling potential reactions, such as the deprotonation of the thiol, S-H bond homolysis, or nucleophilic aromatic substitution, computational methods can elucidate detailed mechanisms. For any proposed reaction step, a transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the molecule as bonds are breaking and forming.

For example, modeling the photodissociation of the S-H bond in substituted thiophenols involves calculating the potential energy curves along the S-H bond coordinate, which identifies the energy required for bond cleavage. aip.org Similarly, studying the protonation of the molecule would involve locating the transition states for proton migration between different sites, such as the sulfur atom and the ring carbons. kuleuven.be The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining reaction rates. The full reaction energy landscape connects reactants, intermediates, transition states, and products, providing a complete mechanistic picture.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, the FMOs are heavily influenced by the opposing electronic nature of the substituents.

HOMO: The Highest Occupied Molecular Orbital is expected to be primarily localized on the electron-rich part of the molecule: the thiol group and the π-system of the aromatic ring. The energy of the HOMO is a measure of the molecule's ability to donate electrons. This localization indicates that the sulfur atom is the primary site for electrophilic attack and single-electron transfer (oxidation). The S-H bond is the likely site of hydrogen atom abstraction in radical reactions. researchgate.net

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be dominated by the powerful electron-withdrawing -SO₂CF₃ group, with significant density on the aromatic ring, particularly at the carbon atom bonded to the sulfone group and those ortho to it. The energy of the LUMO reflects the molecule's ability to accept electrons. This suggests the aromatic ring is activated towards nucleophilic attack, a reactivity pattern not typical for simple benzene derivatives.

The HOMO-LUMO energy gap (Eg) is a crucial parameter indicating the chemical stability of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.nete3s-conferences.org

Table 3: Frontier Molecular Orbital Characteristics and Reactivity Implications

| Molecular Orbital | Expected Localization | Reactivity Implication |

|---|---|---|

| HOMO | Thiol (-SH) group and benzene ring π-system | Site of oxidation, electrophilic attack, and radical abstraction. researchgate.net |

| LUMO | Trifluoromethanesulfonyl (-SO₂CF₃) group and benzene ring | Site of nucleophilic attack and reduction. |

| HOMO-LUMO Gap | Relatively small due to push-pull substituents | Indicates moderate to high reactivity and polarizability. |

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomistic level. For this compound, MD simulations provide crucial insights into its interactions with various solvents and its dynamics during chemical reactions. These simulations model the movement of each atom in the system over time by solving Newton's equations of motion, offering a detailed view of molecular behavior that is often inaccessible through experimental means alone.

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For organofluorine and sulfonyl-containing compounds, specialized force field parameters are often required to accurately model the complex electronic effects. Research has focused on developing and validating force fields for similar molecules, such as trifluoromethane (B1200692) and trifluoromethanesulfonyl fluoride, which can be adapted for simulations of this compound. researchgate.netnih.gov

Solvent Effects

The choice of solvent can significantly influence the conformation, reactivity, and electronic properties of a solute. MD simulations can elucidate these solvent effects by explicitly modeling the interactions between the solute and solvent molecules. The strong electron-withdrawing nature of the trifluoromethanesulfonyl (-SO₂CF₃) group in this compound makes it a particularly interesting candidate for studying solvent effects.

Computational studies on substituted thiophenols have shown that electron-withdrawing groups increase the acidity of the thiol proton (S-H bond), making it more likely to engage in hydrogen bonding with polar protic solvents. researchgate.netresearchgate.net For this compound, MD simulations in solvents of varying polarity, such as water, methanol, and acetonitrile, would be expected to reveal distinct solvation structures.

In polar solvents like water, a well-defined solvation shell would likely form around the sulfonyl and thiol groups, stabilized by hydrogen bonding. The dynamics of these solvent molecules in the first solvation shell are typically slower than those in the bulk solvent. In contrast, in nonpolar solvents like toluene, weaker van der Waals interactions would dominate, leading to a less structured solvation environment.

A hypothetical MD simulation setup to study these effects is summarized in the table below.

Table 1: Representative Molecular Dynamics Simulation Parameters for this compound in Various Solvents.

| Parameter | Water | Methanol | Toluene |

| Force Field | OPLS-AA/Custom | OPLS-AA/Custom | OPLS-AA/Custom |

| Box Type | Cubic | Cubic | Cubic |

| Box Size (nm³) | 4 x 4 x 4 | 5 x 5 x 5 | 6 x 6 x 6 |

| Number of Solute Molecules | 1 | 1 | 1 |

| Number of Solvent Molecules | ~2100 | ~1500 | ~800 |

| Temperature (K) | 298 | 298 | 298 |

| Pressure (bar) | 1 | 1 | 1 |

| Simulation Time (ns) | 100 | 100 | 100 |

This table presents a representative setup for MD simulations. Actual parameters may vary based on the specific research question.

The results from such simulations could be analyzed to provide quantitative data on the solvent structure and dynamics, such as radial distribution functions (RDFs) and solvent residence times around the functional groups of the molecule.

Reaction Dynamics

MD simulations are also invaluable for studying the dynamics of chemical reactions involving this compound. This can include its role in the formation of self-assembled monolayers (SAMs) on metal surfaces or its participation in various organic reactions.

For instance, the formation of SAMs of aryl thiols on gold surfaces is a well-studied phenomenon. MD simulations can model the adsorption process, the orientation of the molecules on the surface, and the packing of the monolayer. The presence of the bulky and polar trifluoromethanesulfonyl group would be expected to significantly influence the ordering and stability of the resulting SAM compared to simpler thiophenols.

Another area of interest is the reaction of the thiol group itself. For example, the oxidation of thiols to disulfides or sulfonyl chlorides is a common transformation. organic-chemistry.org MD simulations can provide insights into the reaction mechanism, the role of the solvent in stabilizing transition states, and the dynamics of bond formation and cleavage.

The table below outlines potential reaction dynamics studies involving this compound that could be investigated using MD simulations.

Table 2: Potential Molecular Dynamics Studies on the Reaction Dynamics of this compound.

| Studied Reaction | Key Investigated Aspects | Expected Influence of the -SO₂CF₃ Group |

| Self-Assembly on Gold Surface | Adsorption energy, molecular orientation, monolayer packing and stability. | Increased dipole-dipole interactions between adjacent molecules, potentially leading to more ordered but sterically hindered packing. |

| Oxidation to Disulfide | Reaction pathway, transition state stabilization by solvent, rate of reaction. | The electron-withdrawing nature may affect the stability of radical intermediates, influencing the reaction kinetics. |

| Deprotonation in Basic Solution | pKa determination, dynamics of proton transfer to a base. | Enhanced acidity of the thiol proton, leading to a lower pKa compared to unsubstituted thiophenol. |

This table provides examples of reaction dynamics studies where MD simulations could offer significant insights.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-Trifluoromethanesulfonylbenzene-1-thiol" in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

A combination of one-dimensional NMR experiments targeting different nuclei within the molecule provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol proton. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern (an AA'BB' system). The thiol (-SH) proton signal would appear as a singlet, though its chemical shift can be variable and concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all carbon environments. The spectrum would show four distinct signals for the aromatic carbons due to molecular symmetry, in addition to the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethanesulfonyl group and the one attached to the thiol group would have characteristic chemical shifts influenced by the electron-withdrawing and -donating properties of these substituents, respectively. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As fluorine-19 is a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful technique for confirming the presence of the trifluoromethanesulfonyl (-SO₂CF₃) group. The spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a sulfonyl moiety. rsc.org

³³S NMR: The application of ³³S NMR spectroscopy to a molecule like "this compound" is exceptionally challenging. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). mdpi.comhuji.ac.il This quadrupolar nature leads to very broad resonance signals, especially in asymmetric chemical environments like sulfides and thiols, often making them difficult or impossible to detect with standard high-resolution NMR spectrometers. huji.ac.ilnorthwestern.edu While advanced solid-state techniques and computational methods are emerging, routine ³³S NMR for this compound in solution is not practical. nih.govresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 3.5 - 4.5 | Singlet (broad) | - | -SH |

| 7.5 - 7.7 | Doublet | ~8-9 Hz | Ar-H (ortho to -SH) | |

| 7.8 - 8.0 | Doublet | ~8-9 Hz | Ar-H (ortho to -SO₂CF₃) | |

| ¹³C | ~120 | Quartet | ¹JCF ≈ 270-275 Hz | -SO₂C F₃ |

| ~127 | Singlet | - | Ar-C (ortho to -SO₂CF₃) | |

| ~130 | Singlet | - | Ar-C (ortho to -SH) | |

| ~135 | Singlet | - | Ar-C -SH | |

| ~145 | Singlet | - | Ar-C -SO₂CF₃ | |

| ¹⁹F | -75 to -80 | Singlet | - | -SO₂CF₃ |

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For "this compound," a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This would definitively assign the carbon signals of the protonated aromatic carbons by showing cross-peaks between the aromatic proton signals and their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.eduyoutube.com The HMBC spectrum would be instrumental in confirming the placement of the substituents. For instance, correlations would be expected from the aromatic protons ortho to the thiol group to the carbon atom bearing the thiol group (C-S). Similarly, protons ortho to the trifluoromethanesulfonyl group would show correlations to the carbon atom attached to that group (C-SO₂). These correlations provide unambiguous evidence for the 1,4-substitution pattern.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. upi.edu

FT-IR Spectroscopy: The FT-IR spectrum would provide clear evidence for key functional groups. A weak absorption band for the S-H stretch is expected in the region of 2550-2600 cm⁻¹. Strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group would appear around 1180-1200 cm⁻¹ and 1370-1400 cm⁻¹, respectively. The C-F stretching vibrations of the CF₃ group are also expected to be strong and appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-H and C-S bonds often give rise to more intense and easily identifiable peaks in Raman spectra compared to FT-IR. The aromatic ring vibrations are also typically strong. Tip-enhanced Raman spectroscopy (TERS) can be employed for monolayer analysis of similar thiol compounds, showcasing the technique's high sensitivity. beilstein-journals.orgnih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2550 - 2600 | Weak | S-H Stretch |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1370 - 1400 | Strong | Asymmetric SO₂ Stretch |

| 1180 - 1200 | Strong | Symmetric SO₂ Stretch |

| 1100 - 1300 | Strong | C-F Stretch |

| 650 - 750 | Medium | C-S Stretch |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nih.gov For "this compound" (C₇H₅F₃O₂S₂), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺). The fragmentation pattern would likely involve the following key pathways:

Loss of the trifluoromethyl radical (•CF₃) to give an [M - CF₃]⁺ ion.

Loss of the entire trifluoromethanesulfonyl radical (•SO₂CF₃) to give an ion corresponding to the thiophenol radical cation.

Cleavage of the C-S bond, leading to the loss of the thiol group (•SH).

Further fragmentation of the benzene ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

| 258.96 | [C₇H₅F₃O₂S₂]⁺ | Molecular Ion (M⁺) |

| 189.98 | [C₇H₅O₂S₂]⁺ | [M - CF₃]⁺ |

| 125.99 | [C₆H₅S]⁺ | [M - SO₂CF₃]⁺ |

| 225.98 | [C₇H₄F₃O₂S]⁺ | [M - SH]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com

A successful crystallographic analysis of "this compound" would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (if present) and π-π stacking.

Absolute Confirmation of Structure: Unambiguous verification of the atomic connectivity and substitution pattern.

The primary challenge for this technique is the necessity of growing a single, high-quality crystal suitable for diffraction, which can often be a rate-limiting step. nih.govcaltech.edu In some cases, the thione tautomer may be the more stable form in the solid state, a phenomenon that X-ray crystallography can unequivocally establish. mdpi.com

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating components of a mixture. For purity analysis, a reversed-phase method, likely using a C18 column with a mobile phase such as an acetonitrile/water or methanol/water gradient, would be employed. nih.gov The compound would be detected by a UV detector, and its purity would be determined by the relative area of its peak. This method is widely used for the quantification of various thiol compounds after appropriate derivatization. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable if the compound is sufficiently volatile and thermally stable. It can be used to monitor reaction progress by taking aliquots from a reaction mixture over time. The disappearance of starting materials and the appearance of the product peak, identified by its retention time and characteristic mass spectrum, can be tracked to determine reaction completion.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible spectroscopy is a powerful analytical technique utilized to investigate the electronic transitions within molecules and to monitor the progress of chemical reactions, thereby enabling the elucidation of reaction kinetics. In the context of this compound, this methodology provides insights into the influence of the electron-withdrawing trifluoromethanesulfonyl (-SO₂CF₃) group and the electron-donating thiol (-SH) group on the electronic structure of the benzene ring.

The electronic absorption spectrum of an aromatic compound is primarily dictated by transitions involving the π-electrons of the benzene ring. For benzene itself, characteristic absorption bands related to π→π* transitions are observed. When substituents are introduced onto the ring, the symmetry of the benzene molecule is altered, and interactions between the substituents' orbitals and the π-system of the ring lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

For substituted benzenethiols, the UV-Vis spectrum typically displays a primary absorption band and a secondary, fine-structured band. rsc.orgup.ac.za The presence of the thiol group, with its lone pairs of electrons on the sulfur atom, can lead to n→π* transitions, although these are often weak and can be obscured by stronger π→π* transitions. The trifluoromethanesulfonyl group is a strong electron-withdrawing group due to the electronegativity of the fluorine and oxygen atoms. This property is expected to significantly influence the energy of the molecular orbitals of the benzene ring. The strong electron-withdrawing nature of the -SO₂CF₃ group, in conjunction with the electron-donating potential of the -SH group, leads to a push-pull electronic effect across the aromatic ring. This interaction generally results in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted benzene or thiophenol. up.ac.za This red shift occurs because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Detailed experimental data for the UV-Visible spectrum of this compound is not extensively reported in publicly available literature. However, based on the known effects of similar substituents on the benzene chromophore, a hypothetical UV-Visible absorption data table is presented below to illustrate the expected spectral characteristics in a common solvent like ethanol.

Hypothetical UV-Visible Absorption Data for this compound in Ethanol

| Transition | λmax (nm) | **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Associated Electronic Band |

| π→π | ~245 | ~12,000 | E2-band |

| π→π | ~280 | ~2,500 | B-band |

| n→σ* | ~210 | ~1,500 | - |

Note: This data is illustrative and based on the expected electronic effects of the substituents. Actual experimental values may vary.

UV-Visible spectroscopy is also an invaluable tool for studying the kinetics of reactions involving this compound. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For instance, in a nucleophilic aromatic substitution reaction where the thiol or thiolate acts as a nucleophile, the formation of the product might give rise to a new absorption band at a different wavelength from the reactants.

Consider a generic reaction where this compound (Ar-SH) reacts with a substrate to form a product (Ar-S-Product). If the product has a unique absorption maximum, the reaction can be monitored by measuring the increase in absorbance at that wavelength. The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, especially if one reactant is in large excess. frontiersin.org

The kinetics of thiol-mediated reactions can be followed by observing the disappearance of the thiol or the appearance of a disulfide product, which often have distinct UV-Vis spectra. acs.org For example, the oxidation of a thiol to a disulfide can be monitored spectroscopically. The data obtained from such kinetic studies, including observed rate constants under different conditions (e.g., varying pH, temperature, or reactant concentrations), are crucial for elucidating reaction mechanisms.

Illustrative Reaction Kinetics Data for a Hypothetical Reaction of this compound

The following table represents the type of data that would be collected in a kinetic experiment studying the reaction of this compound with an electrophile, monitored via UV-Visible spectroscopy.

| [Electrophile] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.01 | 0.005 |

| 0.02 | 0.010 |

| 0.03 | 0.015 |

| 0.04 | 0.020 |

| 0.05 | 0.025 |

Note: This data is hypothetical and serves to illustrate the relationship between reactant concentration and the observed rate constant in a typical kinetic study.

By plotting the observed rate constant (k_obs) against the concentration of the electrophile, a linear relationship would indicate that the reaction is first order with respect to the electrophile. From the slope of this line, the second-order rate constant for the reaction can be determined. Such kinetic data is fundamental for understanding the reactivity of this compound and for comparing its reactivity with other aromatic thiols.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of Fluorinated Thioethers and Sulfones

The development of environmentally benign synthetic methods is a central goal of modern chemistry. Future research will likely focus on greener routes to fluorinated thioethers and sulfones derived from 4-Trifluoromethanesulfonylbenzene-1-thiol. Traditional methods for synthesizing sulfones often involve the oxidation of sulfides, which can require harsh oxidants. nih.gov Sustainable alternatives are emerging, such as the use of urea-hydrogen peroxide or Selectfluor-mediated oxidation with water as the oxygen source, which offer more environmentally friendly pathways. researchgate.net

For the synthesis of thioethers, moving away from stoichiometric reagents towards catalytic processes is a key objective. Nickel-catalyzed reductive cross-coupling reactions, for example, provide an efficient means to form C–S bonds to produce trifluoromethylated thioethers under mild conditions. rsc.org Furthermore, organocatalysis presents a powerful, metal-free alternative for constructing fluorinated poly(aryl thioethers), proceeding rapidly at room temperature with low catalyst loadings. nih.gov Applying these sustainable principles to reactions involving this compound will be a significant area of investigation.

Table 1: Comparison of Sustainable Synthetic Strategies for Thioether and Sulfone Synthesis

| Synthetic Target | Sustainable Method | Key Advantages | Potential Application with 4-(CF₃SO₂)-C₆H₄-SH |

|---|---|---|---|

| Fluorinated Thioethers | Organocatalyzed S-Arylation nih.gov | Metal-free, mild conditions, low catalyst loading. | Reaction with activated aryl halides to form diaryl thioethers. |

| Fluorinated Thioethers | Ni-Catalyzed Reductive Coupling rsc.org | Broad substrate scope, good functional group tolerance. | Coupling with alkyl or aryl halides to diversify the thioether library. |

| Fluorinated Sulfones | Selectfluor-Promoted Oxidation researchgate.net | Uses water as an oxygen source, rapid reaction times. | Oxidation of thioethers derived from the parent thiol. |

| Fluorinated Sulfones | Photocatalysis nih.gov | Utilizes visible light, avoids harsh reagents. | Oxidation of thioethers under mild, light-driven conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing from traditional batch processes to continuous, streamlined operations. researchgate.neteurekaselect.com These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and reduced waste. eurekaselect.commdpi.com The integration of building blocks like this compound into these platforms is a promising future direction.

Reactions involving thiols can be readily adapted to continuous-flow systems. For instance, the synthesis of various sulfur-containing compounds has been successfully demonstrated in flow reactors, which allow for safe handling of reagents and rapid optimization. mdpi.com Automated platforms, which can perform multi-step syntheses with integrated purification, could leverage this thiol to rapidly generate libraries of complex molecules. nih.govyoutube.com The high reactivity and defined functional handles of this compound make it an ideal substrate for automated synthesis, enabling the rapid exploration of structure-activity relationships.

Table 2: Advantages of Integrating this compound into Flow Systems

| Feature | Advantage in Flow Chemistry | Relevance to 4-(CF₃SO₂)-C₆H₄-SH Reactions |

|---|---|---|

| Heat Transfer | Superior control over exothermic reactions, preventing hotspots. | Safely manage highly exothermic S-alkylation or oxidation reactions. |

| Mixing | Efficient and reproducible mixing of reagents. | Ensures homogeneity in coupling reactions, leading to higher yields. |

| Safety | Small reactor volumes minimize risks associated with hazardous reagents. | Safely handle reactive intermediates and reagents in a closed system. |

| Scalability | Production can be increased by running the system for longer periods. | Enables seamless transition from laboratory-scale discovery to pilot-scale production. |

| Automation | Allows for multi-step synthesis and in-line purification. youtube.com | Facilitates rapid library synthesis for screening applications. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique electronic nature of this compound—a nucleophilic thiol attached to a strongly electron-deficient aromatic ring—opens the door to novel reactivity. Future research will explore new transformations that exploit this dichotomy. For instance, the development of chemodivergent reaction pathways, where the outcome is controlled by the choice of catalyst or solvent, is a key area of interest. rsc.orgnih.gov

New catalytic systems could unlock unprecedented reactions. While traditional thiol chemistry focuses on S-alkylation and S-arylation, the electron-deficient ring could be susceptible to novel C-H functionalization or nucleophilic aromatic substitution (SNAᵣ) reactions under specific catalytic conditions. The development of catalysts that can selectively activate different parts of the molecule will be crucial. For example, transition-metal catalysis could enable cross-coupling reactions at previously inaccessible positions on the aromatic ring, while organocatalysis might facilitate novel asymmetric transformations involving the thiol group. nih.gov

Development of High-Throughput Screening Methodologies for New Reactions

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing conditions. Applying HTS methodologies to this compound could rapidly identify novel transformations and effective catalysts. By using microplate-based arrays, thousands of reaction conditions—varying catalysts, ligands, solvents, and coupling partners—can be tested in parallel.

This approach can be combined with quantitative structure–use relationship (QSUR) models and machine learning to predict and identify chemicals with desired functions. nih.gov For instance, an HTS campaign could be designed to discover new catalysts for the asymmetric addition of this compound to prochiral electrophiles, with the resulting products rapidly analyzed for enantiomeric excess and yield. This would dramatically accelerate the discovery of valuable synthetic methods.

Table 3: Hypothetical HTS Workflow for Discovering New Reactions

| Step | Action | Description |

|---|---|---|

| 1. Library Design | Select diverse sets of reagents. | A library of electrophiles, catalysts (e.g., transition metals, organocatalysts), and ligands are chosen. |

| 2. Reaction Execution | Dispense reagents into microtiter plates. | This compound and other reagents are dispensed using robotic liquid handlers. |

| 3. Incubation | Reactions are run under controlled conditions. | Plates are incubated at specific temperatures for a set duration. |

| 4. Analysis | Rapidly analyze reaction outcomes. | Techniques like mass spectrometry (MS) or high-performance liquid chromatography (HPLC) are used to detect product formation and yield. |

| 5. Data Processing | Identify "hits" from the screen. | Software analyzes the data to identify successful reactions and optimal conditions for further study. |

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental work provides a powerful paradigm for modern chemical research. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the properties and reactivity of this compound. Calculations can elucidate reaction mechanisms, predict activation barriers, and rationalize experimental observations, thereby guiding the design of more efficient synthetic routes. nih.gov

For example, DFT calculations could predict the pKa of the thiol, its nucleophilicity, and the most favorable sites for electrophilic or nucleophilic attack on the molecule. This theoretical insight can help experimentalists select the most promising reaction conditions, saving significant time and resources. This combined approach has been successfully used to study interactions in drug-clay systems and to understand complex reaction mechanisms. nih.govmdpi.com

Potential for Discovery in Underexplored Chemical Spaces

Chemical space—the vast collection of all possible molecules—is largely unexplored. Building blocks like this compound are crucial tools for navigating and populating these underexplored regions. researchgate.net The introduction of the trifluoromethylsulfonyl group can impart unique physicochemical properties, such as high metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in medicinal chemistry and materials science. chimia.ch

By using this thiol in combinatorial synthesis, vast libraries of novel compounds can be generated. These libraries can then be screened for biological activity or novel material properties. The ability to access synthetically feasible but previously unsynthesized molecules is key to innovation. nih.gov As chemical suppliers expand their catalogues of make-on-demand compounds into the trillions, unique and functionalized building blocks will become ever more critical for unlocking new discoveries. nih.gov The distinct properties of the 4-trifluoromethanesulfonylphenylthio moiety make it an exceptionally valuable scaffold for this purpose.

Q & A

Basic: What are the common synthetic routes for 4-Trifluoromethanesulfonylbenzene-1-thiol?

Answer:

The synthesis typically involves sulfonation and thiol introduction. For example, sulfonyl chloride intermediates (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) can be prepared via chlorination of sulfonic acids using reagents like SOCl₂. Subsequent nucleophilic substitution with a thiol group (e.g., using H₂S or thiolating agents) yields the target compound. Key steps include controlling reaction temperatures (e.g., 40°C for optimal substitution efficiency) and inert atmosphere conditions to prevent oxidation of the thiol group .

Basic: What purification methods are effective for isolating this compound?

Answer:

Column chromatography using silica gel with gradients of ethyl acetate/hexane is widely employed. For higher purity, recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) is recommended. Technical-grade batches often require additional distillation or sublimation to remove impurities like unreacted sulfonyl chlorides .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethanesulfonyl/thiol group positions.

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1350–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches).

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C₇H₅F₃O₂S₂, expected m/z 258.98) .

Advanced: How can contradictions in reactivity data (e.g., unexpected byproducts) be resolved during synthesis?

Answer:

- Controlled variable testing : Systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry).

- Mechanistic studies : Use deuterated solvents or isotopic labeling to track reaction pathways.

- Cross-validate with computational models : Density Functional Theory (DFT) can predict intermediates and transition states, aligning experimental observations with theoretical pathways .

Advanced: What are the stability challenges of this compound under varying conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Oxidative sensitivity : Store under inert gas (N₂/Ar) in amber glass to prevent disulfide formation.

- pH-dependent degradation : Test stability in buffered solutions (pH 2–12) to identify optimal storage conditions .

Advanced: How can computational modeling enhance the study of this compound’s electronic properties?

Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at the sulfonyl group).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications.

- Solvent effect simulations : Use COSMO-RS to optimize reaction solvents for synthesis or catalytic applications .

Advanced: What methodological precautions are critical for handling air-sensitive thiol groups?

Answer:

- Schlenk line techniques : Conduct reactions under vacuum/inert atmosphere to avoid oxidation.

- Stabilizing agents : Add antioxidants (e.g., BHT) during storage.

- Real-time monitoring : Use Raman spectroscopy to detect disulfide formation during synthesis .

Advanced: How does this compound participate in heterocyclic compound synthesis?

Answer:

The thiol group acts as a nucleophile in cyclization reactions. For example:

- Thiazole formation : React with α-haloketones to form thiazole rings.

- Metal coordination : Use Pd(0) catalysts to facilitate cross-coupling reactions for benzothiophene derivatives.

Optimize yields by tuning catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) and reaction times .

Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound?

Answer:

- Standardized protocols : Adopt IUPAC-recommended NMR referencing (e.g., TMS in CDCl₃).

- Collaborative validation : Cross-check data with independent labs using identical instrumentation.

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm bond lengths and angles .

Advanced: What strategies mitigate side reactions during functionalization of the sulfonyl group?

Answer:

- Protecting groups : Temporarily block the thiol with tert-butyloxycarbonyl (t-Boc) before sulfonyl modifications.

- Low-temperature reactions : Perform sulfonamide couplings at –20°C to reduce hydrolysis.

- Selective catalysts : Use Cu(I) or Ru-based catalysts for regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.